Diethoxydimethylsilane

Overview

Description

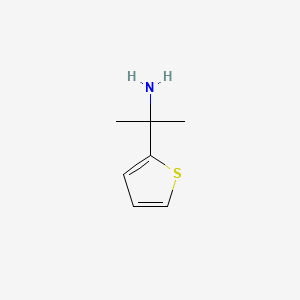

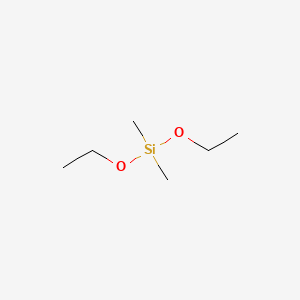

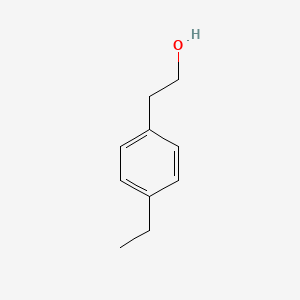

Diethoxydimethylsilane: is an organosilicon compound with the chemical formula C6H16O2Si . It is a colorless, clear liquid with a molecular weight of 148.28 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Diethoxydimethylsilane (DEDMS) is an organically modified silicate (ORMOSIL) with two methyl groups in each unit . It is primarily used to functionalize a variety of substrates . The primary targets of DEDMS are hydroxyl and amino groups in organic synthesis reactions .

Mode of Action

DEDMS acts as an intermediate silane useful for blocking hydroxyl and amino groups in organic synthesis reactions . This silylating step allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .

Biochemical Pathways

The polycondensation of DEDMS in an active medium containing an excess of acetic acid has been studied . It has been shown that the process selectivity could be well managed only if water was generated in the reaction mixture . Both linear oligomers and cyclosiloxanes could be obtained with high selectivity .

Result of Action

The result of DEDMS action is the formation of products with specific structures and properties. For example, further condensation of the linear oligomers led to the formation of α, ω-dihydroxypolydimethylsiloxanes .

Action Environment

The action of DEDMS is influenced by the presence of water and acetic acid in the reaction mixture . The process selectivity could be well managed only if water was generated in the reaction mixture . The presence of acetic acid also plays a crucial role in the reaction .

Biochemical Analysis

Biochemical Properties

Diethoxydimethylsilane interacts with various biomolecules in biochemical reactions. For instance, it has been used as a precursor to create a matrix in a 1:1 volume ratio with tetraethoxysilane (TEOS) for the production of biosensitive membranes for sensory devices . The nature of these interactions involves the formation of an organosilica sol-gel matrix that does not prevent the exchange of substrates and waste products of bacteria to the cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell function by forming a sol-gel matrix around microorganisms, which does not prevent the exchange of substrates and waste products of bacteria to the cells . This property of this compound enhances the sensitivity coefficient of biosensors for determining biochemical oxygen demand (BOD) by two orders of magnitude .

Molecular Mechanism

In an active medium containing an excess of acetic acid, both linear oligomers and cyclosiloxanes could be obtained with high selectivity . This process involves the generation of water in the reaction mixture, leading to the formation of α, ω-dihydroxypolydimethylsiloxanes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and long-term effects on cellular function. For instance, the use of this compound as part of the matrix in biosensors increased the long-term stability of the bioreceptor to 68 days .

Metabolic Pathways

It is known to be a precursor in the production of the silicone polymer polydimethylsiloxane (PDMS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with ethanol in the presence of a base. The reaction typically proceeds as follows:

(CH3)2SiCl2+2C2H5OH→(CH3)2Si(OC2H5)2+2HCl

Industrial Production Methods: In industrial settings, this compound is produced through the polycondensation of this compound in an active medium containing an excess of acetic acid. This method allows for the production of both linear oligomers and cyclosiloxanes with high selectivity and yields .

Chemical Reactions Analysis

Types of Reactions: Diethoxydimethylsilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Forms siloxane bonds through the elimination of ethanol.

Silylation: Used to block hydroxyl and amino groups in organic synthesis reactions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Acetic acid as a catalyst.

Silylation: Hydroxyl or amino group-containing compounds.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Siloxanes.

Silylation: Silylated organic compounds.

Scientific Research Applications

Diethoxydimethylsilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

- Dimethyldiethoxysilane

- Dimethoxydimethylsilane

- Trimethoxymethylsilane

- Triethoxymethylsilane

Uniqueness: Diethoxydimethylsilane is unique due to its ability to form stable siloxane bonds and its high selectivity in polycondensation reactions. It is also highly effective in blocking hydroxyl and amino groups, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name |

diethoxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLGKUPAFFKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118529-50-3, 52848-36-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-ethyl-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118529-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52848-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6052538 | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldiethoxysilane appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, diethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-62-6 | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxydimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, diethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3931J3ZJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diethoxydimethylsilane?

A1: this compound is represented by the molecular formula C6H16O2Si and has a molecular weight of 148.28 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize DEDMS?

A2: DEDMS is frequently characterized using Infrared (IR) spectroscopy [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , ], and X-ray Photoelectron Spectroscopy (XPS) []. These techniques provide insights into its molecular structure, bonding characteristics, and elemental composition.

Q3: How does the incorporation of DEDMS impact the properties of polymeric materials?

A3: DEDMS is often used to modify the properties of polymers. For example, it can enhance the flexibility, hydrophobicity, and thermal stability of polybenzoxazine []. In polycarbonate, carboxyl-containing polysiloxane derived from DEDMS significantly improves flame retardancy [].

Q4: How does DEDMS influence the stability of sols used in material synthesis?

A4: While DEDMS can enhance the hydrophobicity of Al2O3-SiO2 composite membranes, excessive amounts can negatively impact the stability of the composite sol []. This highlights the importance of optimizing DEDMS concentration for specific applications.

Q5: What role does DEDMS play in the creation of hybrid materials?

A5: DEDMS is a key component in the formation of hybrid organic-inorganic materials. When combined with other precursors like tetraethoxysilane (TEOS) [, , , , , , ], it allows for the tailoring of material properties, such as mechanical strength, hydrophobicity, and optical transparency [, ].

Q6: Can DEDMS participate in catalytic reactions?

A6: While not a catalyst itself, DEDMS plays a crucial role in synthesizing materials with catalytic applications. For instance, it's used in the preparation of interlayer-expanded MWW zeolites, which exhibit enhanced catalytic performance in reactions like the acylation of anisole []. Similarly, DEDMS-modified clinoptilolite, when combined with ZnO, demonstrates improved photocatalytic activity in the degradation of crystal violet dye [].

Q7: How does the presence of methyl groups in DEDMS influence its reactivity?

A7: The methyl groups in DEDMS contribute to its steric hindrance, influencing its reactivity and the properties of the resulting materials. This is evident in its use for synthesizing interlayer pore-expanded titanosilicates, where the methyl groups in DEDMS prevent excessive intermolecular condensation [].

Q8: How does DEDMS interact with biological materials?

A8: Research shows DEDMS can be used to create a biocompatible matrix for immobilizing bacteria in biosensors []. For instance, DEDMS, when combined with TEOS, forms a capsule around Paracoccus yeei bacteria, allowing for nutrient exchange and enhancing the sensitivity and stability of biochemical oxygen demand (BOD) biosensors [].

Q9: What is the significance of DEDMS in the development of ion sensors?

A9: DEDMS plays a vital role in creating durable and non-toxic ion sensors []. It's used in the sol-gel synthesis of membranes incorporating crown ether neutral carriers, which exhibit high sensitivity and selectivity for specific ions like sodium [].

Q10: How does the hydrophobic/hydrophilic balance (HHB) of DEDMS-derived materials influence their properties?

A10: The HHB of materials synthesized using DEDMS significantly impacts their performance, especially in photochromic applications. The kinetics of photochromic responses in spirooxazine-doped hybrid matrices, for instance, are heavily influenced by the HHB, which is tunable by adjusting the DEDMS content [].

Q11: Are there environmental concerns associated with DEDMS?

A11: While DEDMS itself isn't extensively studied for its environmental impact, its use in wood preservation as a safer alternative to traditional biocides is being explored []. This research investigates the ability of DEDMS and other silanes to enhance wood's hydrophobicity and resistance to fungal attack, potentially offering more environmentally friendly wood protection solutions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)